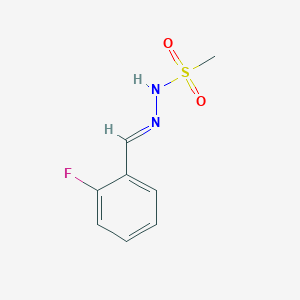![molecular formula C10H14N2O5S2 B5562946 2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B5562946.png)
2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C10H14N2O5S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine is 306.03441390 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Action and Plant Growth Inhibition
Research indicates that sulfonylurea compounds, closely related to N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine, act as potent inhibitors of plant growth by blocking the biosynthesis of the amino acids valine and isoleucine. This action occurs via the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the production of these amino acids in plants. The addition of valine and isoleucine can alleviate the growth inhibition caused by these herbicides, demonstrating their specific target within the biosynthetic pathway (Ray, 1984). Further studies confirm that sulfonylurea herbicides, including chlorsulfuron, inhibit ALS, suggesting a shared mechanism with compounds like N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine (Ray, 1986).
Antimicrobial and Antioxidant Properties
Recent research has focused on the synthesis of novel compounds containing the L-valine moiety coupled with various sulfonyl groups, demonstrating significant antimicrobial and antioxidant properties. These compounds have shown promise against bacterial and fungal strains and have been suggested as potential candidates for developing novel antimicrobial agents, especially against Gram-positive pathogens like Enterococcus faecium. The studies highlight the therapeutic potential of valine-derived compounds in treating biofilm-associated infections and their antioxidant activity, providing a foundation for further investigation into their utility in medical and pharmaceutical applications (Apostol et al., 2022).
Carbonic Anhydrase Inhibition and Potential Therapeutic Uses
Valine and its derivatives have been explored for their potential as carbonic anhydrase inhibitors, a property that could have implications for treating various medical conditions. Studies have synthesized chiral thiourea derivatives from amino acids, including L-valine, testing their inhibition of carbonic anhydrase isozymes. These compounds exhibited competitive inhibition, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain metabolic disorders. The research underscores the importance of valine-derived compounds in developing new therapeutic agents (Korkmaz et al., 2015).
Eigenschaften
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-5(2)8(10(14)15)12-19(16,17)6-3-7(9(11)13)18-4-6/h3-5,8,12H,1-2H3,(H2,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJOCUWYEVCQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
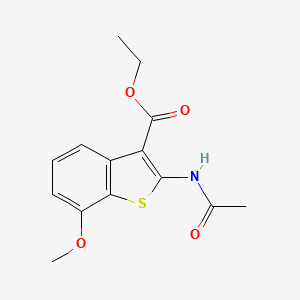
![5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE](/img/structure/B5562878.png)
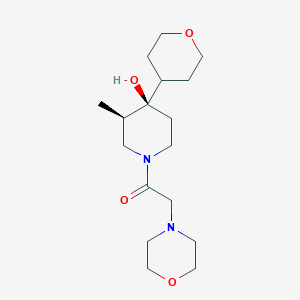
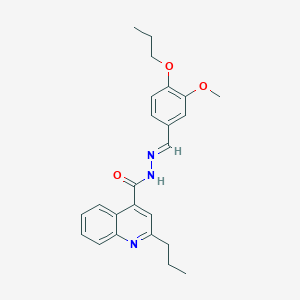
![2-[[2-(2-Ethylphenoxy)acetyl]amino]benzamide](/img/structure/B5562906.png)
![3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5562912.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
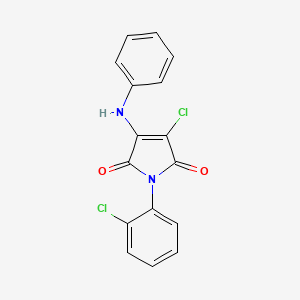
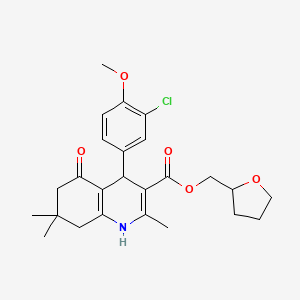
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)
